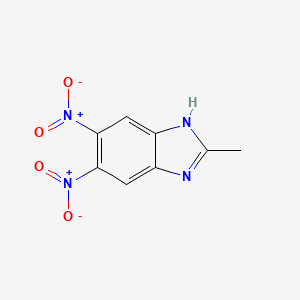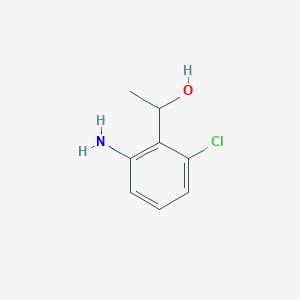
2,4-dimethylheptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethylheptan-2-ol is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has two methyl groups attached to the fourth carbon. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-dimethylheptan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2,4-dimethyl-2-heptanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 2,4-dimethyl-2-heptanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyl-2-heptanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane, 2,4-dimethylheptane, using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products
Oxidation: 2,4-dimethyl-2-heptanone
Reduction: 2,4-dimethylheptane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,4-dimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of alcohol metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects and its role in drug formulation.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dimethylheptan-2-ol involves its interaction with various molecular targets and pathways:
Enzyme Interaction: It can act as a substrate for alcohol dehydrogenase, leading to its oxidation to the corresponding ketone.
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
2,4-dimethylheptan-2-ol can be compared with other similar compounds such as:
2-Heptanol: Lacks the additional methyl groups, resulting in different physical and chemical properties.
2,4-Dimethyl-3-heptanol: The position of the hydroxyl group and methyl groups differs, affecting its reactivity and applications.
2,6-Dimethyl-4-heptanol: Another isomer with different substitution patterns, leading to unique properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propriétés
Numéro CAS |
65822-93-7 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2,4-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-6-8(2)7-9(3,4)10/h8,10H,5-7H2,1-4H3 |
Clé InChI |
VORBOMMQBCSRQF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B8760391.png)

![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-C]quinoline-2-methanol](/img/structure/B8760403.png)
![5h-[1,3]Dioxolo[4,5-f]indole-7-carbaldehyde](/img/structure/B8760413.png)

